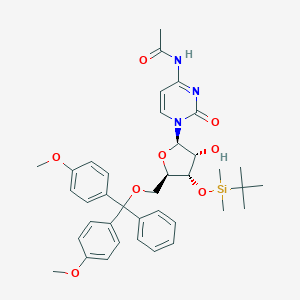
Dimethyl trans-2,3-Dibromobutenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl trans-2,3-Dibromobutenedioate is a chemical compound with the molecular formula C6H6Br2O4 . It is also known by other names such as Dimethyl (E)-2,3-dibromobut-2-enedioate and Dimethyl 2,3-Dibromofumarate .
Molecular Structure Analysis
The molecular weight of Dimethyl trans-2,3-Dibromobutenedioate is 301.92 g/mol . The compound has a complex structure, with a number of computed properties including an XLogP3-AA of 2, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 4 . The exact mass is 301.86123 g/mol and the monoisotopic mass is 299.86328 g/mol .Physical And Chemical Properties Analysis
Dimethyl trans-2,3-Dibromobutenedioate has several computed properties. It has a rotatable bond count of 4 . The topological polar surface area and other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Proteomics Research
Dimethyl trans-2,3-Dibromobutenedioate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound, due to its reactivity, can be used to modify proteins or peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples .
Medicinal Chemistry
In medicinal chemistry, Dimethyl trans-2,3-Dibromobutenedioate serves as a building block for the synthesis of various pharmaceutical compounds. Its dibromide groups are highly reactive, making it a valuable reagent for constructing complex molecules that could have therapeutic properties .
Agriculture
The application of Dimethyl trans-2,3-Dibromobutenedioate in agriculture is primarily in the area of pesticide development. Its chemical structure allows for the synthesis of compounds that can act as potent pesticides, helping protect crops from pests and increasing agricultural yield .
Materials Science
In materials science, Dimethyl trans-2,3-Dibromobutenedioate is used to synthesize polymers and co-polymers with unique properties. These materials can have applications ranging from biodegradable plastics to high-performance fibers for industrial use .
Environmental Science
Dimethyl trans-2,3-Dibromobutenedioate: is also researched for its potential use in environmental science. It can be involved in the synthesis of compounds that help in the degradation of pollutants or in the development of environmentally friendly materials .
Biochemistry
In biochemistry, this compound is used for the study of enzyme-catalyzed reactions where the dibromide moiety can act as a substrate or inhibitor, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .
Pharmacology
Pharmacologically, Dimethyl trans-2,3-Dibromobutenedioate can be employed in drug design and discovery. It may be used to create prodrugs or to modify pharmacokinetic properties of active pharmaceutical ingredients .
Chemical Engineering
Lastly, in chemical engineering, this compound is important for process development and optimization. It can be used in the synthesis of fine chemicals, where its reactivity can be harnessed to improve yields and reduce by-products in chemical reactions .
properties
IUPAC Name |
dimethyl (E)-2,3-dibromobut-2-enedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h1-2H3/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUOGQHVYZDUCF-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(C(=O)OC)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C(/C(=O)OC)\Br)/Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl trans-2,3-Dibromobutenedioate | |
CAS RN |
116631-94-8 |
Source


|
| Record name | Dimethyl trans-2,3-Dibromobutenedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



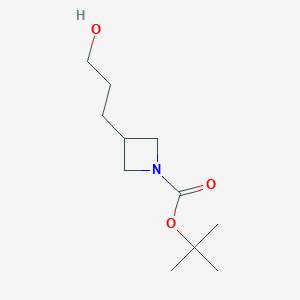
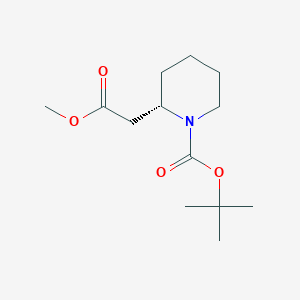
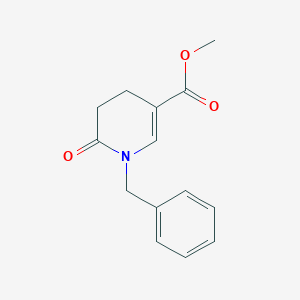
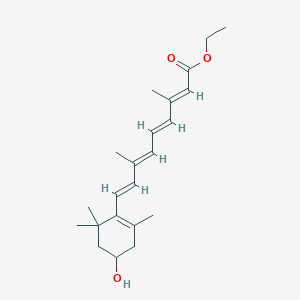
![(4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B173502.png)
![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B173505.png)





